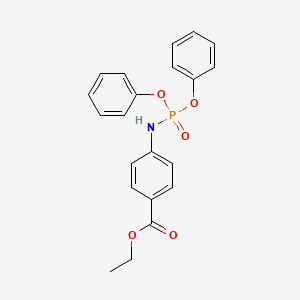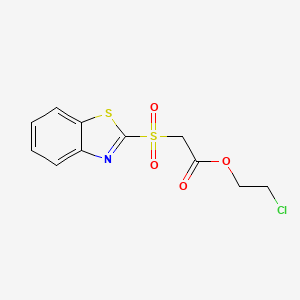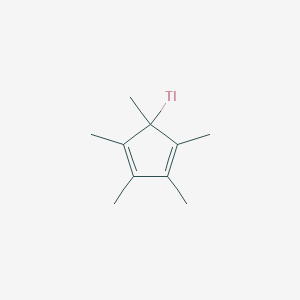
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a complex organometallic compound that features a thallium atom bonded to a pentamethylcyclopentadienyl ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with pentamethylcyclopentadienyl anions. One common method involves the use of thallium(I) chloride and sodium pentamethylcyclopentadienide in an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) species.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: Ligand exchange reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thallium(III) complexes, while reduction can regenerate the thallium(I) compound.
Aplicaciones Científicas De Investigación
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organothallium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane exerts its effects involves the interaction of the thallium atom with various molecular targets. The pentamethylcyclopentadienyl ligand stabilizes the thallium center, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and coordination with other molecules, which can lead to changes in the electronic and structural properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene
- (methylselanyl)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)methanone
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is unique due to the presence of the thallium atom, which imparts distinct electronic and structural properties compared to similar compounds containing other metals like selenium. This uniqueness makes it valuable for specific applications in catalysis, material science, and potentially in medical research.
Propiedades
Número CAS |
75296-97-8 |
|---|---|
Fórmula molecular |
C10H15Tl |
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C10H15.Tl/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3; |
Clave InChI |
VKJRREONMKLHFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)[Tl])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
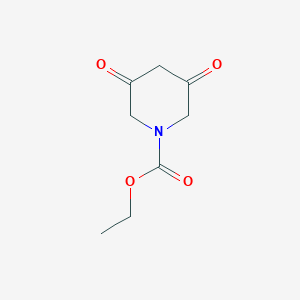
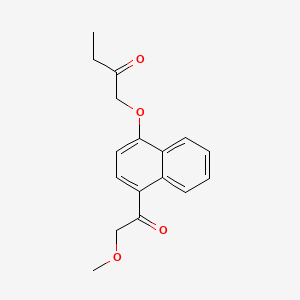
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
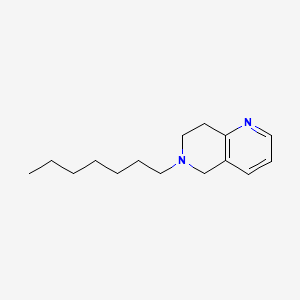
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)
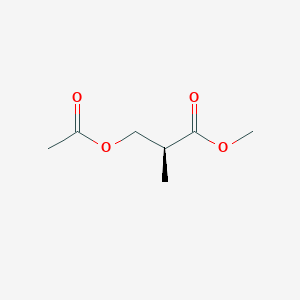


![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
